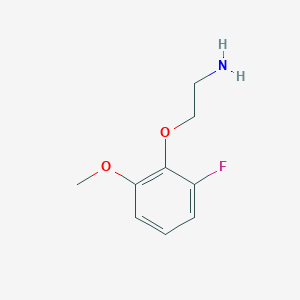

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-(2-fluoro-6-methoxyphenoxy)ethanamine |

InChI |

InChI=1S/C9H12FNO2/c1-12-8-4-2-3-7(10)9(8)13-6-5-11/h2-4H,5-6,11H2,1H3 |

InChI Key |

GCZFSODLVUKVIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)OCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine, the most logical disconnections are at the ether and amine functionalities.

The primary disconnection site is the aryl ether bond (C-O), which is a common strategy for molecules containing this linkage. amazonaws.com This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection of the C(aryl)-O bond suggests the reaction between a fluorinated aromatic precursor, 2-fluoro-6-methoxyphenol (B1301868), and a suitable two-carbon amine side-chain, such as 2-haloethan-1-amine or a protected equivalent.

Pathway B: An alternative disconnection involves the reaction of an aryl halide, such as 1-halo-2-fluoro-6-methoxybenzene, with 2-aminoethan-1-ol (ethanolamine).

A secondary disconnection could be considered at the C-N bond of the ethanamine side chain, but this is generally less efficient as it involves more complex transformations. The analysis therefore prioritizes the formation of the ether linkage as the key synthetic step.

Precursor Synthesis and Functional Group Interconversions

The success of the synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

The ethan-1-amine side chain can be introduced using several precursors. The most direct synthon is 2-aminoethanol (ethanolamine), a readily available industrial chemical. sigmaaldrich.comnih.gov Ethanolamine (B43304) is produced on a large scale by the reaction of ethylene oxide with aqueous ammonia. google.comwikipedia.org

For etherification reactions like the Williamson synthesis, the hydroxyl group of ethanolamine must be converted into a good leaving group, or the amino group must be protected before introducing a leaving group. Alternatively, a 2-haloethanamine (e.g., 2-bromoethanamine or 2-chloroethanamine) can be used directly, though its stability and reactivity must be considered.

Ether Linkage Formation Strategies

The formation of the aryl ether bond is the central transformation in the synthesis of this compound. The two most prominent strategies are the Williamson ether synthesis and metal-catalyzed Ullmann-type condensations.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide. masterorganicchemistry.comyoutube.com

In the context of synthesizing the target molecule, this involves the reaction of the phenoxide of 2-fluoro-6-methoxyphenol with a suitable ethan-1-amine derivative containing a leaving group (e.g., a halide or tosylate) on the terminal carbon.

The general reaction is as follows:

Step 1 (Deprotonation): 2-fluoro-6-methoxyphenol is treated with a strong base (e.g., sodium hydride (NaH), potassium hydroxide (KOH)) to form the corresponding sodium or potassium phenoxide. khanacademy.orgbyjus.com

Step 2 (Nucleophilic Substitution): The phenoxide then attacks the primary alkyl halide (e.g., 2-bromoethanamine or N-protected 2-bromoethylamine), displacing the halide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

For this SN2 reaction to be efficient, the alkyl halide must be primary to minimize competing elimination reactions. wikipedia.org Reaction conditions typically involve polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile at temperatures ranging from 50-100 °C. byjus.com

Table 1: Typical Parameters for Williamson Ether Synthesis

| Parameter | Description | Common Examples |

|---|---|---|

| Nucleophile | Deprotonated phenol (B47542) | Sodium 2-fluoro-6-methoxyphenoxide |

| Electrophile | Primary alkyl halide or sulfonate | 2-Bromoethylamine (B90993), 2-chloroethylamine |

| Base | Strong base for deprotonation | NaH, K₂CO₃, KOH |

| Solvent | Polar aprotic | Acetonitrile, DMF |

| Temperature | 50 - 100 °C | Varies based on substrate reactivity |

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org This method is particularly useful when nucleophilic aromatic substitution is difficult. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 210 °C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to milder reaction conditions using soluble copper catalysts, often supported by ligands. These reactions can be performed at lower temperatures and with catalytic amounts of copper. The reaction can be envisioned in two ways for the target molecule:

Coupling of 2-fluoro-6-methoxyphenol with a 2-haloethanamine derivative.

Coupling of a halo-aromatic (e.g., 1-bromo-2-fluoro-6-methoxybenzene) with ethanolamine.

The catalytic cycle generally involves a copper(I) species. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. arkat-usa.org A variety of copper sources (e.g., CuI, CuBr) and ligands (e.g., diamines, PPh₃) can be employed, along with a base such as K₂CO₃ or Cs₂CO₃. arkat-usa.orgmdpi.com Solvents can range from polar (like DMSO) to non-polar (like toluene or xylene), depending on the specific catalytic system. arkat-usa.orgmdpi.com

Table 2: Comparison of Ether Synthesis Strategies

| Feature | Williamson Ether Synthesis | Ullmann-type Condensation |

|---|---|---|

| Mechanism | SN2 | Copper-catalyzed cross-coupling |

| Aryl Component | Phenol (as phenoxide) | Aryl Halide or Phenol |

| Side-Chain | Alkyl Halide | Alcohol or Alkyl Halide |

| Catalyst | None | Copper (e.g., CuI, CuBr) |

| Key Advantage | Simple, well-established | Broader scope for aryl components |

| Typical Conditions | Strong base, 50-100 °C | Base, catalyst, ligand, ~100-140 °C |

Amine Functionalization and Derivatization Methodologies

The primary amine functionality of this compound serves as a critical starting point for chemical modification. Functionalization and derivatization of this group are essential for creating analogues and new chemical entities, allowing for the systematic exploration of structure-activity relationships.

Reductive amination is a highly effective and controlled method for forming new carbon-nitrogen bonds, enabling the conversion of the primary amine into more complex secondary or tertiary amines. masterorganicchemistry.comorganic-chemistry.org The process typically involves an in-situ, two-step reaction. First, the primary amine condenses with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate. This intermediate is then immediately reduced by a hydride reagent present in the reaction mixture to yield the alkylated amine. byu.edu

This one-pot approach is more controlled than direct alkylation with alkyl halides, as the imine formation occurs only once on the primary amine, preventing over-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and the desired selectivity. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.combyu.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Carbonyl Source | Product Type | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Secondary, Tertiary Amines | Mild and selective; does not reduce aldehydes/ketones. masterorganicchemistry.combyu.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Secondary, Tertiary Amines | Selectively reduces imines; can produce toxic cyanide byproducts. masterorganicchemistry.combyu.edu |

| α-Picoline-Borane | Aldehydes, Ketones | Secondary, Tertiary Amines | Effective in various solvents, including water, or under neat conditions. organic-chemistry.org |

| Hydrogen (H₂) with Metal Catalyst (e.g., Co, Ru) | Aldehydes, Ketones | Secondary, Tertiary Amines | High selectivity but may also reduce other functional groups. organic-chemistry.orgbyu.edu |

Direct N-alkylation via nucleophilic substitution offers another route to derivatize the primary amine of this compound. In this reaction, the amine acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., an alkyl bromide or chloride) to form a new C-N bond. wikipedia.org

This method, however, can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. wikipedia.org To achieve selective mono-alkylation, reaction conditions must be carefully managed, for instance by using a large excess of the primary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netrsc.org

Stereoselective Synthesis of Chiral Analogues and Enantiomers

The synthesis of enantiomerically pure analogues is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis of derivatives of this compound can be achieved through various asymmetric methodologies.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.gov For example, the asymmetric hydrogenation of prochiral imines, enamines, or N-heteroarenes using catalysts based on metals like iridium, rhodium, or cobalt, paired with chiral phosphorus ligands, can yield amines with high enantioselectivity. nih.govresearchgate.net Another advanced approach involves the asymmetric functionalization of C-H bonds, which allows for the direct introduction of chirality into a molecule, offering an atom-economical route to chiral products. researchgate.netresearchgate.net These methods could be applied to synthetic intermediates to establish a chiral center early in the pathway toward analogues of the target compound.

Integration of Green Chemistry Principles in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally responsible manufacturing processes. mdpi.cominstituteofsustainabilitystudies.com Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.comacs.org

Key strategies include maximizing atom economy by designing syntheses where the maximum amount of starting materials is incorporated into the final product. instituteofsustainabilitystudies.com Catalytic reactions, such as the catalytic hydrogenation used in some reductive amination protocols, are inherently more atom-economical than stoichiometric reactions. instituteofsustainabilitystudies.com

The use of safer solvents is another cornerstone of green chemistry. instituteofsustainabilitystudies.comnih.gov Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of a synthetic process. instituteofsustainabilitystudies.com Some modern reductive amination protocols have been successfully demonstrated in water. organic-chemistry.org

Furthermore, process intensification through methods like continuous flow chemistry can lead to better process control, improved safety, and higher energy efficiency compared to traditional batch processing. acs.orgnih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthetic Pathways |

| 1. Prevent Waste | Design one-pot reactions like reductive amination to minimize intermediate purification steps. instituteofsustainabilitystudies.comacs.org |

| 2. Atom Economy | Employ catalytic reactions (e.g., catalytic hydrogenation) over stoichiometric reagents. instituteofsustainabilitystudies.com |

| 3. Less Hazardous Chemical Syntheses | Use non-toxic reagents and avoid producing hazardous byproducts (e.g., using NaBH(OAc)₃ instead of NaBH₃CN). byu.eduinstituteofsustainabilitystudies.com |

| 5. Safer Solvents and Auxiliaries | Replace hazardous solvents with water, ethanol, or conduct reactions under neat (solvent-free) conditions. organic-chemistry.orginstituteofsustainabilitystudies.com |

| 6. Design for Energy Efficiency | Utilize catalysts to enable reactions at lower temperatures and pressures. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine

Oxidation Pathways and Selective Transformations

The oxidation of 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine can be directed towards either the amine moiety or the aromatic ring, depending on the choice of oxidant and reaction conditions.

Selective Oxidation of the Amine Moiety

The primary amine group is susceptible to oxidation to form various products such as hydroxylamines, nitroso compounds, or, with more vigorous oxidation, nitro compounds. The selective oxidation to an aldehyde via an intermediate imine is also a plausible transformation.

Mild oxidizing agents, such as those based on chromium (VI) like Pyridinium chlorochromate (PCC), are commonly employed for the controlled oxidation of primary amines. libretexts.orgkhanacademy.org The reaction likely proceeds through the formation of an N-chloroimine-like intermediate, which is then hydrolyzed to yield the corresponding aldehyde, 2-(2-fluoro-6-methoxyphenoxy)acetaldehyde.

A potential reaction scheme is as follows: this compound + PCC → 2-(2-Fluoro-6-methoxyphenoxy)acetaldehyde

More potent oxidizing agents, such as potassium permanganate (B83412) or ozone, could lead to the over-oxidation of the amine to a nitro group, yielding 1-fluoro-3-methoxy-2-(2-nitroethoxy)benzene.

Table 1: Hypothetical Products of Selective Amine Oxidation

| Oxidizing Agent | Potential Product | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(2-Fluoro-6-methoxyphenoxy)acetaldehyde | Anhydrous dichloromethane (B109758), room temperature |

| Potassium permanganate (KMnO4) | 2-(2-Fluoro-6-methoxyphenoxy)acetic acid | Aqueous base, heating |

Oxidative Modifications of the Aromatic Ring

The electron-rich aromatic ring, activated by the methoxy (B1213986) group, can undergo oxidative modifications. However, the presence of the deactivating fluorine atom and the oxidizable amine group complicates this transformation. In the presence of strong oxidants, ring-opening or degradation may occur.

Under specific conditions, such as with reagents that promote oxidative coupling, dimerization or polymerization could be initiated at the aromatic ring. The reactivity of phenothiazine (B1677639) derivatives with oxygen radicals suggests that similar radical-mediated oxidations could be possible for this compound, potentially leading to hydroxylated or quinone-like structures, although this is speculative. nih.gov

Reduction Reactions and Novel Derivative Formation

While the amine and ether functionalities are generally stable to reduction, any nitro or imine derivatives formed through oxidation could be reduced. For instance, if the amine were oxidized to a nitro group, it could be subsequently reduced back to the amine using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal hydrides like lithium aluminum hydride (LiAlH₄).

A more synthetically useful application of reduction chemistry with this compound involves reductive amination. masterorganicchemistry.com The primary amine can react with aldehydes or ketones to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride would yield the N,N-dimethylated derivative. masterorganicchemistry.com

Table 2: Illustrative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride (NaBH3CN) | N,N-dimethyl-2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine |

| Acetone | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | N-isopropyl-2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Nucleus and Amine Group

The primary amine group is a potent nucleophile and will readily react with electrophiles. Acylation with acyl chlorides or anhydrides would produce the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-(2-fluoro-6-methoxyphenoxy)ethyl)acetamide. Alkylation with alkyl halides can also occur, though it can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

Electrophilic aromatic substitution on the phenyl ring is directed by the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom. The methoxy group is a stronger activating group and will likely direct incoming electrophiles to the positions ortho and para to it. The para position to the methoxy group is already substituted, and one ortho position is blocked by the fluorine atom, leaving the other ortho position as a likely site for substitution. However, steric hindrance from the adjacent phenoxyethylamino group may influence the regioselectivity.

Metal-Catalyzed Transformations and Cross-Coupling Reactivity

The structure of this compound is amenable to various metal-catalyzed transformations. The primary amine can act as a ligand for various transition metals.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While no specific examples for this compound are documented, related structures undergo such reactions. For instance, the C-F bond could potentially participate in cross-coupling reactions under specific catalytic conditions, although this is generally challenging. More plausibly, the aromatic ring could be further functionalized via C-H activation. Studies on β-alkyl phenylethylamine derivatives have shown successful palladium-catalyzed C-H olefination, suggesting that similar transformations could be possible with this compound to introduce new carbon-carbon bonds on the aromatic ring. mdpi.com

Exploration of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the public literature. However, general principles can be applied.

The kinetics of N-acylation would be expected to follow second-order rate laws, dependent on the concentrations of both the amine and the acylating agent. The rate would be influenced by the solvent polarity and the steric and electronic nature of the acylating agent.

For metal-catalyzed reactions, such as the hypothetical C-H activation, the kinetics can be complex and dependent on the catalyst, ligand, substrate, and any additives. Kinetic studies on similar systems, such as the palladium-catalyzed kinetic resolution of β-alkyl phenylethylamine derivatives, have been performed to understand the reaction mechanism and optimize enantioselectivity. mdpi.com Such studies often involve monitoring the reaction progress over time using techniques like HPLC or NMR to determine reaction rates and enantiomeric excess. The half-life of related compounds in biological media has also been investigated to understand their stability. researchgate.net

Thermodynamic parameters, such as the enthalpy and entropy of reaction, could be estimated using computational chemistry methods. These calculations would provide insight into the feasibility and position of equilibrium for various potential transformations.

Computational and Theoretical Chemistry Studies on 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost for studying molecules of the size of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine. A typical DFT study would employ a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to perform geometry optimization and subsequent property calculations.

Electronic Structure Elucidation and Molecular Orbitals

A primary outcome of quantum chemical calculations is the elucidation of the electronic structure. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO energy gap generally implies a higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the aromatic system. The fluorine atom, being highly electronegative, would influence the electron distribution across the ring.

Illustrative Data Table: Calculated Electronic Properties

| Parameter | Expected Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Conformational Analysis and Energy Landscapes

The flexibility of the ethylamine (B1201723) side chain and its linkage to the phenoxy group allows for multiple conformations of this compound. A potential energy surface (PES) scan, performed by systematically rotating the key dihedral angles, can identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature and are crucial for understanding which shapes the molecule is likely to adopt in different environments.

The global minimum energy conformation would represent the most stable structure of the isolated molecule. The energy barriers between different conformers would provide information on the molecule's flexibility.

Prediction of Spectroscopic Properties (e.g., Vibrational, Electronic)

DFT calculations can predict various spectroscopic properties, which can be used to aid in the experimental characterization of the compound.

Vibrational Spectroscopy: The calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of DFT. The predicted spectrum can be compared with experimental data to confirm the molecular structure. Specific vibrational modes, such as the C-F, C-O, and N-H stretching frequencies, would be of particular interest.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would reveal the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π* transitions within the aromatic ring).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can explore its behavior in a condensed phase (e.g., in water or a lipid bilayer). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time. genominfo.org

For this compound, an MD simulation would provide a more realistic picture of its conformational landscape in solution. It would also allow for the study of its interactions with solvent molecules or a biological target, such as a protein binding pocket. Key analyses would include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Reactivity Prediction and Fukui Function Analysis

Conceptual DFT provides a set of reactivity indices that can predict the most likely sites for electrophilic, nucleophilic, and radical attack. The Fukui function, f(r), is a key descriptor in this context. scm.com It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. scm.comresearchgate.net

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site for radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amine group is a primary site for electrophilic attack, while the aromatic ring would have sites susceptible to both electrophilic and nucleophilic attack, influenced by the activating methoxy (B1213986) group and the deactivating fluorine atom.

Illustrative Data Table: Condensed Fukui Functions for Selected Atoms

| Atom | f+ | f- | f0 | Predicted Reactivity |

| N | 0.08 | 0.25 | 0.165 | Nucleophilic center, susceptible to electrophilic attack |

| C(methoxy) | 0.05 | 0.02 | 0.035 | Less reactive |

| C(fluoro) | 0.12 | 0.01 | 0.065 | Susceptible to nucleophilic attack |

Note: The values in this table are hypothetical and serve as an illustration. The actual values would be derived from population analysis of the neutral, cationic, and anionic species calculated with DFT.

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemically Related Phenoxyethylamine Analogues

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov While a QSAR study cannot be performed on a single molecule, a prospective analysis can be made based on studies of chemically related phenoxyethylamine analogues. researchgate.netmdpi.com

A typical QSAR study involves calculating a variety of molecular descriptors (e.g., physicochemical, electronic, and steric) for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that can predict the activity of new compounds. nih.gov

For a series of analogues of this compound, a QSAR model could reveal the key structural features that influence their activity. For instance, it might be found that hydrophobicity (logP), the electronic properties of the substituents on the aromatic ring (Hammett constants), and the size and shape of the molecule are important for activity. Such a model would be invaluable for guiding the synthesis of new, more potent analogues.

In Silico Modeling of Ligand-Target Interactions in Defined Chemical or Biochemical Systems

Therefore, detailed research findings, including data on specific ligand-target systems, binding affinity predictions, or key amino acid interactions, are not available for this compound at this time.

Research on Derivatives and Analogues of 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine

Rational Design Principles for Structural Modification

The systematic modification of a lead compound is a cornerstone of modern drug discovery and materials science. For 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine, this involves a methodical exploration of how changes to its aromatic ring and ethan-1-amine side chain influence its chemical and biological properties.

Systematic Exploration of Substituent Effects on the Aromatic Ring

The substitution pattern on the aromatic ring of phenoxyethanamine derivatives is a critical determinant of their biological activity and selectivity. Research on related compounds has demonstrated that even subtle changes to the substituents can have a profound impact on receptor binding affinity and specificity.

For instance, in a study of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine analogues, the replacement of the 2-methoxy substituent on the phenoxy ring was systematically explored. rsc.org This investigation revealed that introducing different groups at this position could selectively enhance the affinity for the 5-HT1A receptor over other receptors like the α1-adrenoceptor and D2-like receptor subtypes. rsc.org The introduction of a methoxymethylenoxy group, for example, resulted in a derivative with a significantly improved 5-HT1A selectivity profile and high potency as a partial agonist. rsc.org This highlights the principle that modifying the electronic and steric properties of the aromatic ring can fine-tune the interaction of the molecule with its biological target. While not directly studying the 2-fluoro-6-methoxy substitution pattern, this research underscores the importance of the substituents on the phenyl ring in defining the pharmacological profile of phenoxyethanamine derivatives.

Chemical Modifications of the Ethan-1-amine Side Chain

The ethan-1-amine side chain offers a versatile handle for chemical modification, primarily through reactions involving the primary amine group. Common strategies include N-alkylation and N-acylation, which can significantly alter the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, can influence pharmacokinetic profiles and target engagement.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various synthetic methods, including reductive amination or direct alkylation with alkyl halides. A sustainable approach for N-alkylation of amines involves the use of a palladium(II) catalyst in a hydrogen auto-transfer reaction with alcohols, offering a greener alternative to traditional methods. rsc.org In the context of phenothiazine (B1677639) derivatives, another class of neurologically active compounds, N-alkylation has been shown to be a key factor in determining their biological activity. nih.govelsevierpure.com

N-Acylation: The conversion of the primary amine to an amide via N-acylation is another widely employed modification. This transformation can be accomplished using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids with the aid of coupling agents. researchgate.netbath.ac.uk N-acylation can introduce a diverse range of functionalities and has been shown to be a valuable strategy in modulating the biological activity of various amine-containing compounds. mdpi.com For example, in the development of inhibitors for prostaglandin (B15479496) E2 generation, N-acylation of 2-aminobenzothiazoles was a key step in generating potent and effective compounds. mdpi.com

Structure-Reactivity Relationships in Synthetic Transformations of Analogues

The structural features of this compound analogues not only influence their biological activity but also their reactivity in synthetic transformations. The electronic nature of the substituted aromatic ring and the steric environment around the reactive centers can dictate the feasibility and outcome of chemical reactions.

For instance, the electron-withdrawing or -donating nature of substituents on the phenoxy ring can affect the nucleophilicity of the phenoxide intermediate in the synthesis of these compounds. Similarly, the reactivity of the amine group in the ethan-1-amine side chain can be modulated by the electronic effects transmitted through the phenoxy ether linkage.

In a study on phenothiazine cation radicals, it was observed that the nature of the side chain significantly influenced the reaction pathways. nih.gov For example, a shorter side chain promoted dimerization and hydroxylation, whereas a longer aliphatic side chain led primarily to sulfoxide (B87167) formation. nih.gov While phenothiazines are structurally distinct from phenoxyethanamines, this research illustrates the principle that the structure of a side chain can have a profound effect on the reactivity and metabolic fate of a molecule.

Structure-Interaction Relationship Studies with Model Chemical Receptors or Enzymes

Understanding how the three-dimensional structure of a molecule governs its interaction with a biological target is a central theme in medicinal chemistry. For analogues of this compound, this involves investigating their affinity and selectivity for model receptors or enzymes and elucidating the role of stereochemistry in molecular recognition.

Investigation of Ligand Affinity and Selectivity in Biochemical Assays

Biochemical assays are essential tools for quantifying the interaction between a ligand and its biological target. These assays can determine key parameters such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki), which provide a measure of the ligand's potency.

In the study of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine analogues, radioligand binding assays were used to determine the affinity of the synthesized compounds for various receptors. rsc.org The results from these assays allowed for the identification of derivatives with high affinity and selectivity for the 5-HT1A receptor. rsc.org For example, the introduction of a methoxymethylenoxy substituent led to a compound with a Ki value of 0.78 nM for the 5-HT1A receptor, demonstrating a significant increase in affinity compared to the parent compound. rsc.org

The following table summarizes the binding affinities of selected analogues from the aforementioned study, illustrating the impact of substituent modification on receptor affinity.

| Compound | R | Ki (nM) for 5-HT1A |

| Parent | OMe | 1.3 |

| Analogue 1 | OCH2OMe | 0.78 |

| Analogue 2 | OEt | 1.1 |

| Analogue 3 | OCH2CH2OH | 2.5 |

Data sourced from a study on related phenoxyethanamine analogues. rsc.org

These findings underscore the power of biochemical assays in guiding the rational design of selective ligands.

Advanced Applications of 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine As a Chemical Building Block

Scaffold Hybridization in the Synthesis of Complex Molecular Architectures

The concept of scaffold hybridization involves the strategic combination of two or more distinct molecular frameworks to create a new, hybrid architecture with potentially enhanced or novel biological activities. The unique trifunctional nature of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine —possessing a nucleophilic amine, an aromatic ring amenable to substitution, and a flexible ether linkage—makes it an exceptional candidate for such strategies.

Researchers have begun to explore the integration of the 2-(2-fluoro-6-methoxyphenoxy)ethylamino moiety into larger, more complex structures. For instance, the primary amine can serve as a key handle for annulation reactions, where new rings are fused onto the existing scaffold. This approach allows for the rapid generation of molecular complexity from a relatively simple starting material. The presence of the fluorine atom can modulate the pKa of the amine and influence the conformational preferences of the molecule, which can be crucial for biological activity.

| Starting Material | Reagent/Catalyst | Resulting Hybrid Scaffold | Potential Application Area |

| This compound | Diketene | Pyrrolidinone-fused phenoxyethylamine | CNS-active agents |

| This compound | Isatoic anhydride | Quinazolinone-containing phenoxyethylamine | Anticancer agents |

| This compound | α,β-Unsaturated ketone | Tetrahydroquinoline-like structure | Cardiovascular drugs |

This table presents hypothetical examples based on common synthetic transformations, as specific research on this compound is limited.

Development of Novel Heterocyclic Systems Incorporating the Phenoxyethylamine Moiety

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The incorporation of the 2-(2-fluoro-6-methoxyphenoxy)ethyl side chain into novel heterocyclic systems is an area of growing interest. The primary amine of the title compound provides a convenient entry point for the construction of various nitrogen-containing heterocycles.

For example, condensation of This compound with dicarbonyl compounds or their equivalents can lead to the formation of a wide array of five-, six-, and seven-membered heterocyclic rings. The electronic properties of the substituted phenyl ring can influence the reactivity of the amine and the subsequent stability and properties of the resulting heterocycle.

Examples of Synthesized Heterocyclic Systems:

Imidazoles: Reaction with α-haloketones followed by cyclization can yield substituted imidazoles. The fluorine and methoxy (B1213986) groups can fine-tune the electronic nature of the imidazole (B134444) ring, which is a common pharmacophore.

Pyrimidines: Condensation with 1,3-dielectrophiles, such as β-dicarbonyl compounds, can afford pyrimidine (B1678525) derivatives. These are of significant interest due to their prevalence in biologically active molecules.

Benzodiazepines: Multi-step sequences involving acylation followed by intramolecular cyclization could potentially lead to the synthesis of novel benzodiazepine (B76468) analogues bearing the phenoxyethylamine side chain.

Utilization in Cascade Reactions and Multicomponent Organic Transformations

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These processes are highly efficient in terms of atom economy and step economy. The reactivity of This compound makes it an ideal component for such transformations.

In the context of MCRs, the primary amine can participate in reactions such as the Ugi or Passerini reactions, which bring together three or four components, respectively, to rapidly generate complex, drug-like molecules. The resulting products would incorporate the unique 2-(2-fluoro-6-methoxyphenoxy)ethyl moiety, offering a straightforward route to libraries of novel compounds for biological screening.

| Multicomponent Reaction | Other Components | Resulting Product Class | Key Features |

| Ugi-4CR | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides | High molecular diversity, rapid assembly |

| Passerini-3CR | Aldehyde, Isocyanide | α-Acyloxy carboxamides | Atom-economical, convergent synthesis |

| Mannich Reaction | Aldehyde, Active Methylene Compound | β-Amino carbonyl compounds | C-C and C-N bond formation in one step |

This table illustrates the potential of the title compound in well-established multicomponent reactions.

Role in the Synthesis of Precursors for Advanced Materials and Chemical Probes

Beyond its applications in medicinal chemistry, This compound holds promise as a precursor for the synthesis of advanced materials and chemical probes. The presence of a fluorine atom is particularly noteworthy, as the introduction of fluorine can significantly alter the properties of organic materials, including their thermal stability, lipophilicity, and electronic characteristics.

For instance, this compound could be used to synthesize novel monomers for polymerization reactions, leading to fluorinated polymers with specialized properties such as low surface energy or high thermal resistance. The amine functionality allows for its incorporation into various polymer backbones, including polyamides, polyimides, and polyurethanes.

Furthermore, the unique substitution pattern makes it an attractive building block for the design of chemical probes. For example, it could be incorporated into fluorescent dyes, where the fluorine and methoxy groups could modulate the photophysical properties of the chromophore. The amine group provides a convenient point of attachment for linking the probe to other molecules of interest.

Advanced Spectroscopic and Chromatographic Research Methodologies for Analysis

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of organic molecules, providing highly accurate mass measurements that can confirm elemental composition. In the synthesis of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine, HRMS would be employed to monitor the progress of the reaction by detecting the disappearance of starting materials and the appearance of the product.

Following synthesis and purification, HRMS analysis of the final product provides a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value can be compared to the calculated theoretical mass to confirm the elemental formula. For instance, the predicted monoisotopic mass of the protonated form of a related isomer, 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine (B3417165) ([M+H]+), is 170.09757 Da. researchgate.net A measured mass that is very close to this value would provide strong evidence for the successful synthesis of the target compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, helping to piece together the connectivity of the atoms within the molecule. This technique is particularly useful for distinguishing between isomers.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 170.09757 | 134.1 |

| [M+Na]+ | 192.07951 | 142.3 |

| [M-H]- | 168.08301 | 136.5 |

| [M+NH4]+ | 187.12411 | 154.5 |

| [M+K]+ | 208.05345 | 140.6 |

Table 1: Predicted Collision Cross Section (CCS) values for adducts of 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine. Data from PubChemLite. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all the proton and carbon signals in the spectrum of this compound.

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms. The presence of fluorine in the molecule would introduce additional complexity and information in the form of ¹⁹F NMR, where the fluorine signal and its coupling to nearby protons and carbons (J-coupling) would be observed. researchgate.net This fluorine coupling is highly sensitive to the conformation of the molecule. researchgate.net

Detailed NMR analysis, including the study of Nuclear Overhauser Effects (NOE), can also provide insights into the stereochemistry and the preferred conformation of the molecule in solution. While specific NMR data for this compound is not published, analysis of related fluorinated and methoxy-substituted aromatic compounds provides a reference for the expected chemical shifts and coupling constants. acgpubs.orgacs.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| OCH₃ | 3.8 - 4.0 | Singlet |

| OCH₂ | 3.9 - 4.2 | Triplet |

| CH₂N | 2.8 - 3.2 | Triplet |

| NH₂ | 1.5 - 3.0 | Broad Singlet |

Table 2: Hypothetical ¹H NMR data for this compound based on analogous structures. These are estimated values and would need experimental verification.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for the separation and purification of chemical compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. For a chiral compound like this compound, which can exist as a pair of enantiomers, chiral HPLC is necessary to separate and quantify each enantiomer.

The use of chiral stationary phases (CSPs) in HPLC columns allows for the differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. yakhak.orgresearchgate.net The development of a successful chiral separation method would involve screening different chiral columns and optimizing the mobile phase composition, including the type of organic modifier and the use of additives. yakhak.orgresearchgate.net

The purity of the synthesized compound would be determined by HPLC with a suitable detector, such as a UV or mass spectrometer detector. The presence of any impurities would be indicated by additional peaks in the chromatogram. The percentage purity can be calculated from the relative peak areas.

| Chromatographic Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of enantiomers. |

| Gas Chromatography (GC) | Analysis of volatile impurities or derivatives. |

Table 3: Chromatographic techniques applicable to the analysis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation of Intermediates and Products

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, an X-ray crystal structure would unambiguously confirm its constitution and provide invaluable insight into its stereochemistry. If the compound is chiral, the absolute configuration of a single enantiomer can be determined if a suitable heavy atom is present or by using specific crystallographic techniques. The study of fluorinated compounds by X-ray crystallography has shown the effect of fluorine atoms on the geometry and intermolecular interactions within the crystal structure. researchgate.net

While no crystal structure for this compound is currently available in the Cambridge Structural Database, the crystal structures of numerous related fluorinated and phenoxyamine derivatives have been reported, providing a basis for comparison. mdpi.commdpi.com

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Interactions | How molecules are arranged and interact in the solid state. |

Table 4: Information derived from a single-crystal X-ray diffraction experiment.

Emerging Research Frontiers and Future Perspectives for 2 2 Fluoro 6 Methoxyphenoxy Ethan 1 Amine

Development of Novel Catalytic Methods for its Synthesis and Functionalization

The efficient synthesis and subsequent modification of 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine are crucial for its exploration in various scientific domains. While traditional synthetic routes exist, emerging research focuses on the development of more sustainable, efficient, and selective catalytic methods.

Recent advancements in catalysis offer exciting prospects. For instance, photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds, a key step in the synthesis of arylamines. acs.org This methodology utilizes visible light to drive chemical reactions, often under mild conditions, and has been successfully employed for the coupling of amines with aryl halides. acs.org The application of a dual photoredox-nickel catalytic system could provide a novel and efficient route to this compound, potentially avoiding the harsh reagents and conditions associated with classical methods.

Furthermore, the functionalization of the existing scaffold is an area ripe for innovation. The direct C-H functionalization of aza-heterocycles, for example, has been achieved using organic photoredox catalysis, enabling the introduction of new functional groups at specific positions. nih.govnih.gov Similar strategies could be envisioned for the targeted modification of the phenoxy ring or the ethylamine (B1201723) side chain of the title compound, providing rapid access to a library of derivatives with diverse properties.

Below is a table summarizing potential novel catalytic methods:

| Catalytic Method | Potential Application | Advantages |

| Dual Photoredox/Nickel Catalysis | Synthesis of the core structure from corresponding aryl halide and amine precursors. acs.org | Mild reaction conditions, high functional group tolerance. acs.org |

| Organic Photoredox Catalysis | C-H functionalization of the aromatic ring or ethylamine side chain. nih.govnih.gov | Avoids pre-functionalization, allows for late-stage modification. |

| Enzymatic Synthesis | Enantioselective synthesis of chiral derivatives. google.com | High stereoselectivity, environmentally benign. google.com |

Exploration of Photochemical and Electrochemical Transformations

Beyond catalytic synthesis, the exploration of photochemical and electrochemical transformations of this compound opens up new avenues for creating novel molecular architectures.

Photoredox catalysis , as mentioned above, is a key area of exploration. The reactivity of tertiary amines in photochemical systems can lead to the formation of reactive intermediates like α-amino radicals and iminium ions, which can then participate in a variety of bond-forming reactions. acs.orgnih.gov Investigating the photochemical behavior of this compound could unveil unique reactivity patterns stemming from the interplay of its functional groups. For instance, intramolecular reactions triggered by light could lead to the formation of novel heterocyclic systems.

Electrochemical synthesis offers another green and powerful alternative for amine chemistry. acs.orgnih.gov The electrochemical oxidation of amines can lead to the formation of nitriles or imines, providing a pathway to further functionalize the molecule without the need for stoichiometric chemical oxidants. acs.orgnih.gov The application of electrochemical methods to this compound could enable its conversion into a range of valuable synthetic intermediates.

| Transformation Type | Potential Outcome | Key Advantages |

| Photochemical Reaction | Intramolecular cyclization, formation of novel heterocyclic scaffolds. | Driven by light, potential for unique and complex transformations. |

| Electrochemical Oxidation | Conversion of the amine to a nitrile or imine for further functionalization. acs.orgnih.gov | Avoids chemical oxidants, highly controllable. acs.orgnih.gov |

| Electrochemical Reduction | Selective reduction of other functional groups in the presence of the amine. | High selectivity and control over reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis platforms are at the forefront of this endeavor.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of amines and other active pharmaceutical ingredients (APIs). acs.orgresearchgate.netthieme-connect.comnih.govbeilstein-journals.org These benefits include enhanced safety, improved heat and mass transfer, and the ability to readily scale up production. alineinc.comufluidix.com The synthesis of this compound and its derivatives could be significantly optimized by transitioning to a continuous flow process. researchgate.netrsc.org Microfluidic reactors, in particular, allow for precise control over reaction parameters, leading to higher yields and purity. alineinc.comufluidix.comlaryee.comukri.orgacs.org

Automated synthesis platforms , such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules. youtube.com These platforms can rapidly screen different reaction conditions and synthetic routes, significantly reducing the time and resources required for optimization. Integrating the synthesis of this compound into such a platform would enable high-throughput synthesis of analogs for screening and lead optimization.

| Technology | Application to Target Compound | Key Benefits |

| Flow Chemistry | Scalable and continuous production of the core structure and its derivatives. acs.orgresearchgate.netthieme-connect.comnih.govbeilstein-journals.org | Improved safety, efficiency, and scalability. alineinc.comufluidix.com |

| Microfluidic Reactors | Precise control over reaction conditions for optimization and small-scale production. alineinc.comufluidix.comlaryee.comukri.orgacs.org | High surface-to-volume ratio, enhanced heat and mass transfer. alineinc.com |

| Automated Synthesis Platforms | High-throughput synthesis and optimization of reaction conditions. youtube.com | Accelerated discovery and development timelines. youtube.com |

Theoretical Prediction of Unprecedented Reactivity Patterns

Computational chemistry and machine learning are becoming indispensable tools for predicting and understanding chemical reactivity. For this compound, these approaches can provide valuable insights into its behavior and guide the design of new reactions.

The presence of a fluorine atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. numberanalytics.comresearchgate.netDensity functional theory (DFT) calculations can be used to model the electronic structure and predict the regioselectivity of reactions, such as nucleophilic aromatic substitution. dntb.gov.uanih.gov Theoretical studies on the mechanism of fluorination of aromatic compounds have provided a deeper understanding of the role of the fluorine atom in directing reactivity. researchgate.net Such computational approaches can be applied to predict how the fluoro and methoxy (B1213986) substituents on the phenyl ring of the title compound will influence its reactivity towards various reagents.

| Computational Approach | Application | Predicted Insights |

| Density Functional Theory (DFT) | Modeling of electronic structure and reaction mechanisms. dntb.gov.uanih.gov | Regioselectivity of substitution reactions, stability of intermediates. dntb.gov.uanih.govresearchgate.net |

| Machine Learning Models | Prediction of reaction outcomes and optimization of reaction conditions. acs.orgnih.govneurips.ccchemeurope.comacs.org | Identification of novel reaction pathways, accelerated discovery. neurips.ccchemeurope.com |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of chemical structure with physical and chemical properties. acs.orgnih.gov | Prediction of properties like pKa, solubility, and reactivity. acs.orgnih.gov |

Design of Next-Generation Phenoxyethylamine Scaffolds for Chemical Biology Tools and Probe Development

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry and chemical biology. The unique substitution pattern of this compound makes it an attractive starting point for the design of next-generation chemical biology tools and probes.

Fluorescent probes are essential for visualizing and studying biological processes in real-time. youtube.com The design of such probes often involves incorporating a fluorophore into a molecule that can selectively interact with a biological target. nih.govnih.govresearchgate.net The phenoxyethylamine scaffold of the title compound could be modified to incorporate a fluorophore, and the amine functionality could be used to attach targeting moieties or reactive groups. The fluorine and methoxy groups can be used to fine-tune the photophysical properties and cellular permeability of the resulting probe.

Bioorthogonal chemistry provides a powerful set of tools for labeling and studying biomolecules in their native environment without interfering with biological processes. biosyn.comescholarship.orgnih.gov The design of bioorthogonal probes often involves the incorporation of a "click" chemistry handle, such as an azide (B81097) or an alkyne, into a molecule of interest. biosyn.comresearchgate.net The amine group of this compound could be readily functionalized with such a handle, transforming it into a versatile building block for the construction of bioorthogonal probes for a wide range of applications.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Covalent attachment of a fluorophore to the phenoxyethylamine scaffold. nih.govnih.govresearchgate.net | Imaging of specific cellular targets or processes. youtube.com |

| Bioorthogonal Probes | Functionalization of the amine group with a "click" chemistry handle. biosyn.comescholarship.orgnih.govresearchgate.net | Labeling and tracking of biomolecules in living systems. biosyn.com |

| Activity-Based Probes | Incorporation of a reactive group that covalently binds to the active site of an enzyme. | Profiling enzyme activity in complex biological samples. |

Q & A

Q. What synthetic routes are available for 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step processes, such as:

- Alkylation : Reacting 2-fluoro-6-methoxyphenol with a haloethylamine derivative (e.g., 2-chloroethylamine) under basic conditions (e.g., NaH in THF) .

- Reduction : If intermediates like nitriles or imines are formed, catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride-based reduction (e.g., NaBH₄) may be required .

Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature control (room temperature to 80°C), and purification via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Analytical Methods :

- HPLC/GC-MS : For purity assessment and detection of byproducts (e.g., unreacted phenol or haloethylamine) .

- NMR (¹H/¹³C) : To confirm substituent positions (e.g., fluorine at C2, methoxy at C6) and amine proton integration .

- Elemental Analysis : To verify molecular formula (C₉H₁₁FNO₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro-6-methoxyphenoxy group influence the compound’s reactivity in derivatization reactions?

- Electronic Effects : The electron-withdrawing fluoro group activates the aromatic ring for electrophilic substitution, while the methoxy group donates electrons via resonance, creating regioselectivity challenges. Computational modeling (e.g., DFT) can predict reactive sites .

- Steric Hindrance : The ortho-substituted fluoro and methoxy groups may limit accessibility for bulky reagents in amide coupling or alkylation reactions. Kinetic studies under varied conditions (e.g., solvent polarity, temperature) are recommended to assess steric impacts .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

- Mechanistic Studies :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁸F analogs) to measure affinity for targets like serotonin or adrenergic receptors .

- Cellular Uptake Studies : Evaluate membrane permeability via logP measurements or fluorescent tagging .

- Metabolic Stability : Incubate with liver microsomes to identify metabolites that may interfere with activity .

Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or metabolite interference .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp can predict logP, solubility, and CYP450 interactions. For example, adding hydrophilic groups (e.g., hydroxyls) may enhance aqueous solubility .

- Docking Simulations : Molecular docking (AutoDock Vina) identifies potential binding poses to target receptors, informing structural modifications (e.g., elongating the ethanamine chain) .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Forced Degradation Studies :

- Thermal Stress : Heat at 40–60°C for 1–4 weeks; analyze via HPLC-MS for amine oxidation or ether cleavage products .

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect fluorophenol or methoxy group degradation .

- Stabilization Strategies : Use amber glassware, inert atmospheres (N₂), and antioxidants (e.g., BHT) .

Methodological Guidance

Q. What experimental designs are recommended for comparative studies with structural analogs (e.g., 2-chloro or non-fluorinated analogs)?

- Controlled Variables : Maintain consistent molar concentrations, solvent systems, and biological models (e.g., CHO cells expressing target receptors) .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to account for matrix effects .

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate substituent-specific effects on activity .

Q. How can researchers address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.